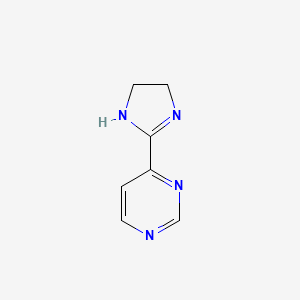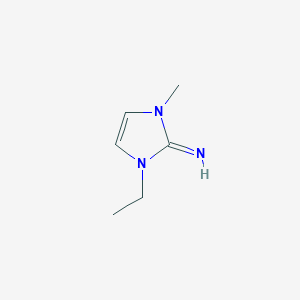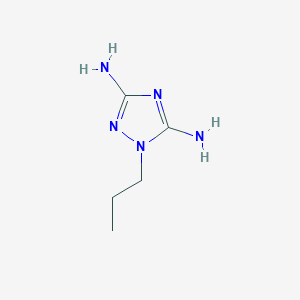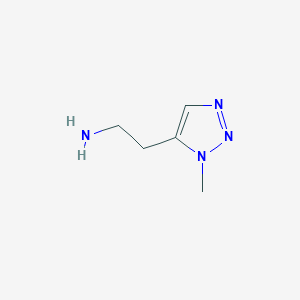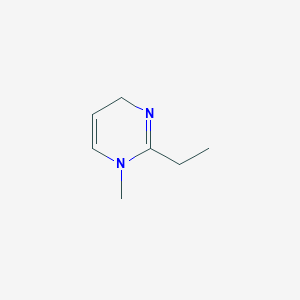
2-Ethyl-1-methyl-1,4-dihydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-methyl-1,4-dihydropyrimidine is a heterocyclic organic compound belonging to the class of dihydropyrimidines These compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of ethyl and methyl groups at positions 2 and 1, respectively, distinguishes this compound from other dihydropyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-1,4-dihydropyrimidine can be achieved through various methods. One common approach involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst. For instance, the reaction of acetaldehyde, ethyl acetoacetate, and urea under acidic conditions can yield this compound. The reaction is typically carried out under reflux conditions, and the product is isolated through crystallization or extraction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
2-Ethyl-1-methyl-1,4-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the dihydropyrimidine ring to a fully saturated pyrimidine ring.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid, while reduction can produce 2-ethyl-1-methylpyrimidine .
科学的研究の応用
2-Ethyl-1-methyl-1,4-dihydropyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of drugs for various diseases, including cancer, hypertension, and microbial infections.
Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethyl-1-methyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses .
類似化合物との比較
Similar Compounds
1,4-Dihydropyridine: A closely related compound with similar biological activities but different substitution patterns.
2-Methyl-1,4-dihydropyrimidine: Lacks the ethyl group at position 2, resulting in different chemical and biological properties.
2-Ethyl-1,4-dihydropyrimidine: Similar structure but without the methyl group at position 1.
Uniqueness
2-Ethyl-1-methyl-1,4-dihydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups enhances its lipophilicity and potential interactions with biological targets .
特性
分子式 |
C7H12N2 |
|---|---|
分子量 |
124.18 g/mol |
IUPAC名 |
2-ethyl-1-methyl-4H-pyrimidine |
InChI |
InChI=1S/C7H12N2/c1-3-7-8-5-4-6-9(7)2/h4,6H,3,5H2,1-2H3 |
InChIキー |
UPMGBTAZMFCEBA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NCC=CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


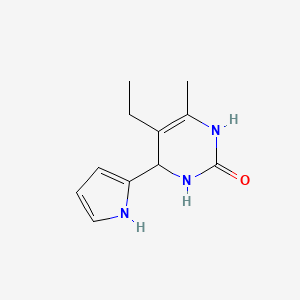
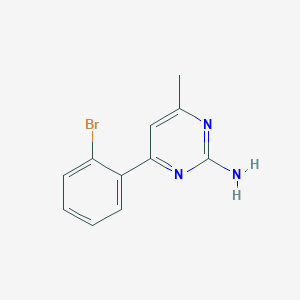

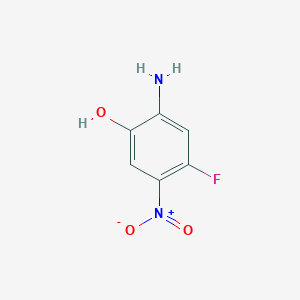

![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
